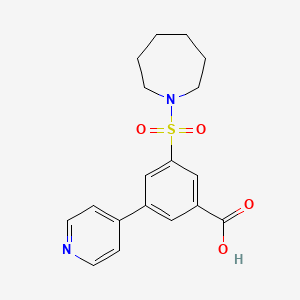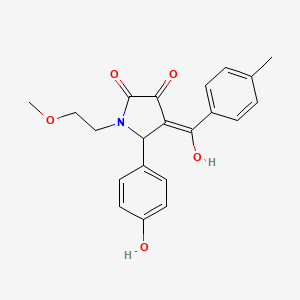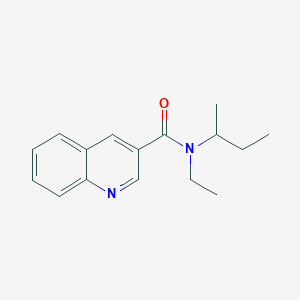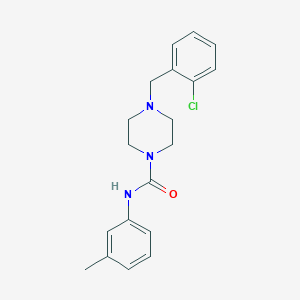![molecular formula C22H24N2O4 B5298711 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine, also known as MAV, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant biological activity and has shown promising results in various studies.
作用機序
The mechanism of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine involves the inhibition of various enzymes and proteins involved in the regulation of cell growth and survival. N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has also been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is its potent biological activity, making it a potential candidate for the development of new drugs. However, the synthesis of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is a complex and time-consuming process, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine. One potential direction is the development of new drugs based on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine and its potential side effects. Furthermore, the development of new synthetic methods for the production of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine may also be explored to improve its accessibility for research purposes.
Conclusion:
In conclusion, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is a synthetic compound that has shown significant potential in scientific research. Its potent biological activity and potential applications in the development of new drugs make it a promising candidate for further research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.
合成法
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine can be synthesized through a multistep process involving the condensation of 4-methylbenzoyl chloride, phenylacetic acid, and valine. The resulting compound is then purified through column chromatography to obtain pure N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine.
科学的研究の応用
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been extensively studied for its potential application in the development of new drugs for the treatment of various diseases. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has also been found to exhibit significant anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
3-methyl-2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)19(22(27)28)24-21(26)18(13-16-7-5-4-6-8-16)23-20(25)17-11-9-15(3)10-12-17/h4-14,19H,1-3H3,(H,23,25)(H,24,26)(H,27,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAXWWHOZVLRG-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5298653.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)


![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)

![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)